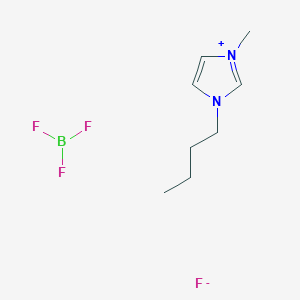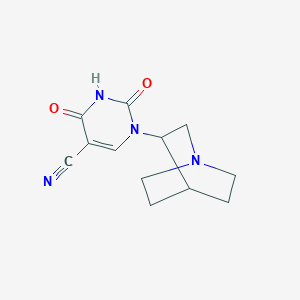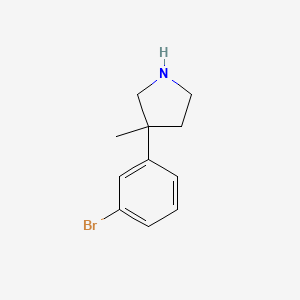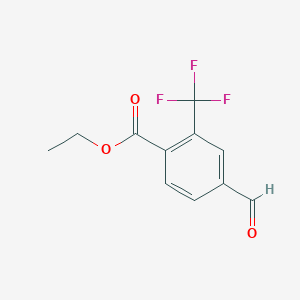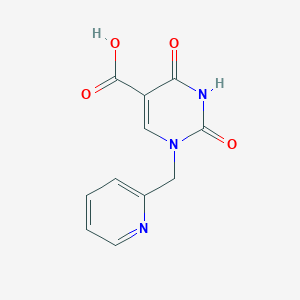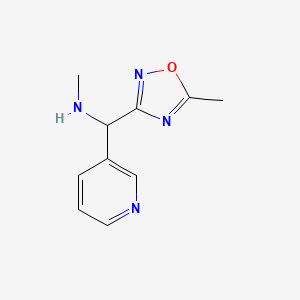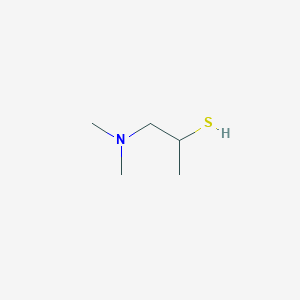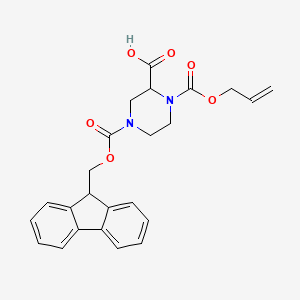
N'-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)-N,N-diethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the diethylaminoethyl group: This step involves the alkylation of the quinoline derivative with diethylaminoethyl chloride in the presence of a base like sodium hydride.
Incorporation of the pyrrolidin-1-yl group: This can be achieved through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents targeting various diseases.
Biological Studies: Employed in studying the biological activities of quinoline derivatives, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Used as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the development of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Mefloquine: A quinoline derivative used for malaria treatment.
Uniqueness
6-chloro-N-[2-(diethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the diethylaminoethyl and pyrrolidin-1-yl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.
特性
分子式 |
C19H27ClN4 |
|---|---|
分子量 |
346.9 g/mol |
IUPAC名 |
N-(6-chloro-2-pyrrolidin-1-ylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H27ClN4/c1-3-23(4-2)12-9-21-18-14-19(24-10-5-6-11-24)22-17-8-7-15(20)13-16(17)18/h7-8,13-14H,3-6,9-12H2,1-2H3,(H,21,22) |
InChIキー |
RFLMYKMLRCFYRQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


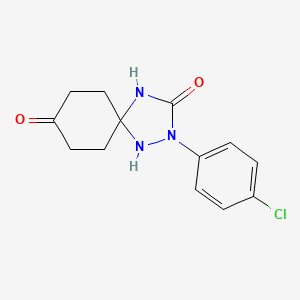
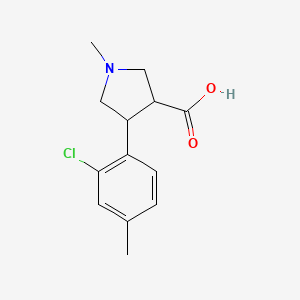

![3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14865030.png)
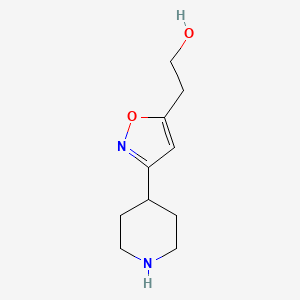
![[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14865036.png)
